(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a diphenylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate typically involves the reaction of 2,4-dinitrophenylhydrazine with N,N-diphenylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of oxidative phosphorylation or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.
N,N-Diphenylcarbamodithioic Acid: A precursor in the synthesis of various dithiocarbamate derivatives.
Uniqueness
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is unique due to its combination of the dinitrophenyl and diphenylcarbamodithioate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse research applications.
Properties
CAS No. |
25675-98-3 |
---|---|
Molecular Formula |
C19H13N3O4S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/C19H13N3O4S2/c23-21(24)16-11-12-18(17(13-16)22(25)26)28-19(27)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IBZKHOCHQLLEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.